molecular formula C10H11NO2 B8052639 (S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B8052639
M. Wt: 177.20 g/mol
InChI Key: ZFBHHXHSPRMSQS-VIFPVBQESA-N
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Description

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 903630-36-4) is a chiral bicyclic amino acid derivative with a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . Its structure comprises an indene scaffold fused with a carboxylic acid group at position 5 and an amino group at position 1, with (S)-configuration. This compound is utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and chiral ligands .

Properties

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBHHXHSPRMSQS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the indene ring.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Alcohols: Resulting from the reduction of the carboxylic acid group.

  • Substituted Indenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: has diverse applications in scientific research, including:

  • Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: is compared with other similar compounds, highlighting its uniqueness:

  • Indole Derivatives: Similar in structure but differing in the presence of the indole ring.

  • Indene Derivatives: Other indene derivatives may lack the amino or carboxylic acid groups.

  • Amino Acids: While structurally different, amino acids share functional groups such as amino and carboxylic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

5-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 61346-48-3)
  • Structure: Amino group at position 5, carboxylic acid at position 1.
  • Molecular Formula : C₁₀H₁₁N₂O (MW: 177.20 g/mol) .
  • Reported purity >95% in synthesis studies, with applications in peptide mimetics .
3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride (CAS: 2445785-27-1)
  • Structure: Amino group at position 3, hydrochloride salt.
  • Molecular Weight : 213.7 g/mol .
  • Key Differences :
    • Enhanced solubility due to hydrochloride salt formation.
    • Used in preclinical studies for central nervous system (CNS) targets .

Enantiomeric and Stereochemical Variants

(R)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
  • Structure : Enantiomer of the target compound.
  • Synthesis : Similar to (S)-isomer but with (R)-configuration starting materials .
  • Key Differences :
    • Distinct stereochemical interactions in chiral environments (e.g., enzyme active sites).
    • Purity and yield data are comparable to (S)-isomer .
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 2103399-35-3)
  • Structure : Fluorine substitution at position 5, amine at position 1.
  • Molecular Formula : C₉H₁₁ClFN (MW: 187.64 g/mol) .
  • Key Differences :
    • Fluorine enhances metabolic stability and lipophilicity.
    • Used in radiopharmaceuticals and PET tracer development .

Functional Group Modifications

2,3-Dihydro-1H-indene-5-carboxylic acid ethyl ester (CAS: 105640-11-7)
  • Structure: Ester derivative (ethyl group replaces amino).
  • Molecular Formula : C₁₂H₁₄O₂ (MW: 190.24 g/mol) .
  • Key Differences :
    • Esterification increases lipophilicity, favoring blood-brain barrier penetration.
    • Intermediate in prodrug synthesis .
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 952511-65-8)
  • Structure : Two methyl groups at position 2.
  • Molecular Formula : C₁₂H₁₄O₂ (MW: 190.24 g/mol) .
  • Key Differences :
    • Steric hindrance from methyl groups reduces reactivity.
    • Applications in polymer chemistry and material science .

Hydroxylated and Substituted Derivatives

6-Hydroxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 74475-27-7)
  • Structure : Hydroxyl group at position 6, tetramethyl substitution.
  • Molecular Formula : C₁₄H₁₈O₃ (MW: 234.29 g/mol) .
  • Key Differences :
    • Hydroxyl group introduces hydrogen-bonding capacity.
    • Used in antioxidant and anti-inflammatory drug development .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid 903630-36-4 C₁₀H₁₁NO₂ 177.20 Amino, carboxylic acid Enzyme inhibitors, chiral ligands
5-Amino-2,3-dihydro-1H-indene-1-carboxylic acid 61346-48-3 C₁₀H₁₁N₂O 177.20 Amino, carboxylic acid Peptide mimetics
(R)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid N/A C₁₀H₁₁NO₂ 177.20 Amino, carboxylic acid Mirror-image pharmacology studies
2,3-Dihydro-1H-indene-5-carboxylic acid ethyl ester 105640-11-7 C₁₂H₁₄O₂ 190.24 Ester Prodrug intermediates
6-Hydroxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene-5-carboxylic acid 74475-27-7 C₁₄H₁₈O₃ 234.29 Hydroxyl, carboxylic acid Antioxidant research

Biological Activity

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid, a chiral compound with the molecular formula C11H13NO2, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The compound features an indene core with an amino group and a carboxylic acid functional group, which are critical for its biological interactions. The stereochemistry of the compound significantly influences its activity, with the (S)-enantiomer displaying distinct biological properties compared to its (R)-counterpart.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially providing neuroprotection in various models of neurodegenerative diseases.
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, showing activity against certain bacterial strains.
  • Anticancer Activity : Recent studies have explored its role in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been shown to suppress colony formation in pancreatic cancer cells through the inhibition of specific signaling pathways .

The biological effects of this compound are mediated through its ability to interact with various molecular targets:

  • Receptor Binding : The amino and carboxylic acid groups facilitate binding to neurotransmitter receptors and other proteins involved in signal transduction pathways .
  • Enzyme Modulation : The compound may modulate enzyme activity, influencing biochemical pathways associated with inflammation and cell growth .

Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed a significant reduction in neuroinflammation and improved cognitive function compared to control groups. These findings suggest potential therapeutic applications for neurodegenerative conditions.

Anticancer Efficacy

In a series of experiments involving pancreatic cancer cell lines, derivatives of this compound demonstrated potent inhibitory effects on DDR1 signaling pathways. One derivative exhibited an IC50 value of 14.9 nM against DDR1 and significantly suppressed collagen-induced epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique features of structurally related compounds:

Compound NameCAS NumberMolecular FormulaNotable Activity
This compoundN/AC11H13NO2Neuroprotective, antimicrobial, anticancer
(R)-1-Aminoindane13168-67-7C9H11NDiffering biological activity
2,3-Dihydro-1H-indene-5-carboxylic acid65898-38-6C10H10O2Used in organic synthesis

This comparison highlights the unique profile of this compound among its analogs.

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